2-(4-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
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Overview
Description
2-(4-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide is a complex organic compound featuring a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide involves multiple steps, starting from the preparation of the pyrazolopyrimidine core. The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which is crucial in cell cycle regulation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide exhibits superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Its dual activity against both cell lines and CDK2 makes it a promising candidate for further research and development in anticancer therapies .
Properties
Molecular Formula |
C19H18BrN5OS |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N,N-diethyl-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C19H18BrN5OS/c1-4-24(5-2)19(26)15-11(3)14-17-22-16(12-6-8-13(20)9-7-12)23-25(17)10-21-18(14)27-15/h6-10H,4-5H2,1-3H3 |
InChI Key |
XIWPPGSZHHTFRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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